3-Bromo-4-difluoromethoxybenzylamine hydrochloride
Overview
Description
3-Bromo-4-difluoromethoxybenzylamine hydrochloride is a chemical compound with the molecular formula C8H8BrClF2NO It is a derivative of benzylamine, where the benzene ring is substituted with bromine, difluoromethoxy, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-difluoromethoxybenzylamine hydrochloride typically involves multiple steps. One common route starts with the bromination of 4-difluoromethoxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the reduction of the aldehyde group to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and reductive amination steps, as well as efficient purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-difluoromethoxybenzylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while the benzylamine can be reduced to form the corresponding benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include benzyl alcohol.
Coupling: Products include biaryl compounds.
Scientific Research Applications
3-Bromo-4-difluoromethoxybenzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated benzylamines on biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-difluoromethoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and difluoromethoxy groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzylamine hydrochloride
- 3-Bromo-4-methoxybenzylamine hydrochloride
- 3-Bromo-4-chlorobenzylamine hydrochloride
Uniqueness
3-Bromo-4-difluoromethoxybenzylamine hydrochloride is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-bromo-4-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-6-3-5(4-12)1-2-7(6)13-8(10)11;/h1-3,8H,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPLYSYVAVFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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